Cas no 125073-26-9 (6H-Purin-6-one,2-amino-9-[(1R,2R,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,rel-)
125073-26-9 structure
Product Name:6H-Purin-6-one,2-amino-9-[(1R,2R,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,rel-
CAS-Nr.:125073-26-9
MF:C11H15N5O4
MW:281.267901659012
CID:143541
PubChem ID:135455573
Update Time:2025-04-19
6H-Purin-6-one,2-amino-9-[(1R,2R,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,rel- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6H-Purin-6-one,2-amino-9-[(1R,2R,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,rel-
- 2-amino-1,9-dihydro-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-6H-purin-6-one
- 6H-Purin-6-one,2-amino-9-[(1R,2R,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydr...
- (1alpha,2alpha,3alpha,4alpha)-(+-)-2-Amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-1,9-dihydro-6H-purin-6-one
- 2-Addhp
- 2-amino-9-[(1R,2R,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3,9-dihydro-6H-purin-6-one
- 6H-Purin-6-one, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-1,9-dihydro-, (1alpha,2alpha,3alpha,4alpha)-(+-)-
- NSC-138435
- NSC138435
- 50619-40-4
- NSC615827
- CHEMBL64065
- 2-AMINO-9-[2,3-DIHYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1H-PURIN-6-ONE
- 125073-26-9
- SCHEMBL9078539
- 2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one
-
- Inchi: 1S/C11H15N5O4/c12-11-14-9-6(10(20)15-11)13-3-16(9)5-1-4(2-17)7(18)8(5)19/h3-5,7-8,17-19H,1-2H2,(H3,12,14,15,20)
- InChI-Schlüssel: KIDOTSCXAILVGR-UHFFFAOYSA-N
- Lächelt: OC1C(C(CO)CC1N1C=NC2C(NC(N)=NC1=2)=O)O
Berechnete Eigenschaften
- Genaue Masse: 281.11255
- Monoisotopenmasse: 281.112
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 2
- Komplexität: 445
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 4
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.3
- Topologische Polaroberfläche: 146Ų
Experimentelle Eigenschaften
- Dichte: 2.08
- Siedepunkt: 683.3°Cat760mmHg
- Flammpunkt: 367°C
- Brechungsindex: 1.924
- PSA: 150.54
- LogP: -1.44190
6H-Purin-6-one,2-amino-9-[(1R,2R,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,rel- Verwandte Literatur
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
125073-26-9 (6H-Purin-6-one,2-amino-9-[(1R,2R,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,rel-) Verwandte Produkte
- 209216-23-9(Entecavir monohydrate)
- 1367369-80-9(4’-epi-Entecavir)
- 142217-69-4(Entecavir)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Empfohlene Lieferanten
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz